molecular formula C7H7ClOS B2781991 2-Chloro-1-(4-methylthiophen-2-yl)ethanone CAS No. 556110-51-1

2-Chloro-1-(4-methylthiophen-2-yl)ethanone

Cat. No.: B2781991
CAS No.: 556110-51-1
M. Wt: 174.64
InChI Key: DTVJTKCODIMAPK-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methylthiophen-2-yl)ethanone is an organic compound with the molecular formula C7H7ClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methylthiophen-2-yl)ethanone typically involves the chlorination of 1-(4-methylthiophen-2-yl)ethanone. One common method is to react 1-(4-methylthiophen-2-yl)ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methylthiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(4-methylthiophen-2-yl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methylthiophen-2-yl)ethanone depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3-methylthiophen-2-yl)ethanone
  • 2-Chloro-1-(5-methylthiophen-2-yl)ethanone
  • 2-Chloro-1-(4-methylthiophen-3-yl)ethanone

Uniqueness

2-Chloro-1-(4-methylthiophen-2-yl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable compound for targeted synthetic applications and research.

Biological Activity

2-Chloro-1-(4-methylthiophen-2-yl)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory effects, interactions with biological molecules, and structure-activity relationships.

Chemical Structure:

  • Molecular Formula: C_8H_8ClOS
  • Molecular Weight: 191.66 g/mol
  • CAS Number: 88-15-3

The compound features a chloro group and a thiophene moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells was evaluated for various analogues, including those similar to this compound. The results indicated that several compounds significantly reduced NO levels, suggesting potential anti-inflammatory mechanisms.

CompoundIC50 (µM)Remarks
Compound A<20Potent NO inhibitor
Compound B20-30Moderate NO inhibition
This compoundTBDFurther studies required

The IC50 values indicate the concentration required to inhibit 50% of the NO production, which is a common measure of anti-inflammatory efficacy.

Enzyme Inhibition

The compound's interactions with enzymes have also been explored. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in inflammatory pathways. The ability to form hydrogen bonds and engage in π-stacking interactions could influence enzyme kinetics and receptor-ligand interactions, enhancing its pharmacological profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the thiophene ring and chloro substituents can significantly affect the compound's potency and selectivity.

Key Findings:

  • Substituent Effects: The presence of electron-donating or withdrawing groups can alter the electronic properties of the compound, impacting its reactivity and interaction with biological targets.
  • Geometric Configuration: Studies suggest that the spatial arrangement of substituents plays a vital role in determining biological activity. Compounds with specific geometric configurations showed enhanced inhibitory effects on NO production .

Case Studies

A notable case study involved evaluating a series of thiophene derivatives, including this compound, for their anti-inflammatory properties in animal models. The study highlighted significant reductions in inflammation markers when administered at specific dosages, supporting further exploration into its therapeutic potential.

Properties

IUPAC Name

2-chloro-1-(4-methylthiophen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVJTKCODIMAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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